Cas no 78213-65-7 ((2R,3S,3aR,4aS,4bS,6aR,7S,7dS,8S,9aS,14bS,14cR,16aS)-12-chloro-14b,14c,17,17-tetramethyl-2-(1-methylethenyl)-10-methylidene-3,3a,5,6,6a,7,7d,8,9,9a,10,11,14,14b,14c,15,16,16a-octadecahydro-2H,4bH-7,8-(epoxymethano)cyclobuta[5,6]benzo[1,2-e]oxireno[4',4a'])
![(2R,3S,3aR,4aS,4bS,6aR,7S,7dS,8S,9aS,14bS,14cR,16aS)-12-chloro-14b,14c,17,17-tetramethyl-2-(1-methylethenyl)-10-methylidene-3,3a,5,6,6a,7,7d,8,9,9a,10,11,14,14b,14c,15,16,16a-octadecahydro-2H,4bH-7,8-(epoxymethano)cyclobuta[5,6]benzo[1,2-e]oxireno[4',4a'] structure](https://de.kuujia.com/scimg/cas/78213-65-7x500.png)
78213-65-7 structure
Produktname:(2R,3S,3aR,4aS,4bS,6aR,7S,7dS,8S,9aS,14bS,14cR,16aS)-12-chloro-14b,14c,17,17-tetramethyl-2-(1-methylethenyl)-10-methylidene-3,3a,5,6,6a,7,7d,8,9,9a,10,11,14,14b,14c,15,16,16a-octadecahydro-2H,4bH-7,8-(epoxymethano)cyclobuta[5,6]benzo[1,2-e]oxireno[4',4a']
(2R,3S,3aR,4aS,4bS,6aR,7S,7dS,8S,9aS,14bS,14cR,16aS)-12-chloro-14b,14c,17,17-tetramethyl-2-(1-methylethenyl)-10-methylidene-3,3a,5,6,6a,7,7d,8,9,9a,10,11,14,14b,14c,15,16,16a-octadecahydro-2H,4bH-7,8-(epoxymethano)cyclobuta[5,6]benzo[1,2-e]oxireno[4',4a'] Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2R,3S,3aR,4aS,4bS,6aR,7S,7dS,8S,9aS,14bS,14cR,16aS)-12-chloro-14b,14c,17,17-tetramethyl-2-(1-methylethenyl)-10-methylidene-3,3a,5,6,6a,7,7d,8,9,9a,10,11,14,14b,14c,15,16,16a-octadecahydro-2H,4bH-7,8-(epoxymethano)cyclobuta[5,6]benzo[1,2-e]oxireno[4',4a']
- LogP
- Penitrem F
- C20598
- 78213-65-7
- (1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25S,27S,28S)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9-diol
- CHEBI:176916
- 12-Chloro-8,8,15a,15b-tetramethyl-10-methylidene-2-(prop-1-en-2-yl)-3,3a,5,6,6a,6b,8,8a,9,9a,10,11,11c,15a,15b,16,17,17a-octadecahydro-2H,4bH-14,15-epiminobenzo[fg]cyclobuta[kl]indeno[1,2-d][3]benzoxocine-3,4b-diol
- Penitrem A, 15-deoxy-
- CHEMBL2272678
- DTXSID50999455
- 7,8-(Epoxymethano)-2H,6H-cyclobuta(5,6)benz(1,2-e)oxireno(4',4'a)-1-benzopyrano(5',6':6,7)indeno(1,2-b)indole-3,4b(5H)-diol,12-chloro-3,3a,6a,7,7d,8,9,9a,10,11,14,14b,14c,15,16,16a-hexadecahydro-14b,14c,17,17-tetramethyl-10-methylene-2-(1-methylethenyl)-, (2R,3S,3aR,4aS,4bS,6aR,7S,7dS,8S,9aS,14bS,14cR,16aS)-
-
- Inchi: 1S/C37H44ClNO5/c1-15(2)29-28(40)32-37(44-32)23(42-29)9-10-34(6)35(7)19(8-11-36(34,37)41)30-27-26-22(39-31(27)35)14-21(38)18-12-16(3)17-13-20(24(17)25(18)26)33(4,5)43-30/h14,17,19-20,23-24,28-30,32,39-41H,1,3,8-13H2,2,4-7H3/t17-,19+,20+,23+,24+,28+,29-,30+,32-,34-,35-,36+,37+/m1/s1
- InChI-Schlüssel: YWORPEZTBDVGCS-JCMMWUKFSA-N
- Lächelt: ClC1C([H])=C2C3=C4C=1C([H])([H])C(=C([H])[H])[C@@]1([H])C([H])([H])[C@]([H])(C(C([H])([H])[H])(C([H])([H])[H])O[C@]5([H])C3=C([C@@]3(C([H])([H])[H])[C@@]5([H])C([H])([H])C([H])([H])[C@@]5([C@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]3([H])[C@@]65[C@@]([H])([C@]([H])([C@@]([H])(C(=C([H])[H])C([H])([H])[H])O3)O[H])O6)O[H])N2[H])[C@@]41[H]
Berechnete Eigenschaften
- Genaue Masse: 617.291
- Monoisotopenmasse: 617.291
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 44
- Anzahl drehbarer Bindungen: 1
- Komplexität: 1370
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 13
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 87.2Ų
- XLogP3: 4.8
Experimentelle Eigenschaften
- Dichte: 1.39
- Brechungsindex: 1.683
(2R,3S,3aR,4aS,4bS,6aR,7S,7dS,8S,9aS,14bS,14cR,16aS)-12-chloro-14b,14c,17,17-tetramethyl-2-(1-methylethenyl)-10-methylidene-3,3a,5,6,6a,7,7d,8,9,9a,10,11,14,14b,14c,15,16,16a-octadecahydro-2H,4bH-7,8-(epoxymethano)cyclobuta[5,6]benzo[1,2-e]oxireno[4',4a'] Verwandte Literatur
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
78213-65-7 ((2R,3S,3aR,4aS,4bS,6aR,7S,7dS,8S,9aS,14bS,14cR,16aS)-12-chloro-14b,14c,17,17-tetramethyl-2-(1-methylethenyl)-10-methylidene-3,3a,5,6,6a,7,7d,8,9,9a,10,11,14,14b,14c,15,16,16a-octadecahydro-2H,4bH-7,8-(epoxymethano)cyclobuta[5,6]benzo[1,2-e]oxireno[4',4a']) Verwandte Produkte
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